Praeruptorin B

Overview

Description

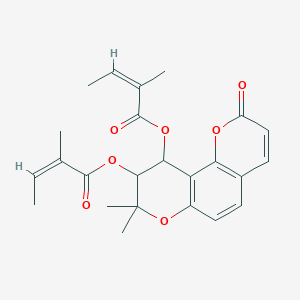

Praeruptorin B (C₂₄H₂₆O₇) is an angular pyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn (Qianhu), a traditional Chinese herb used for treating respiratory and metabolic disorders . Structurally, it features a khellactone core with two angeloyl groups at the C-3′ and C-4′ positions, forming cis-configurated ester bonds (Fig. 1A) . Its molecular weight is 426.465 Da, with stereochemical specificity contributing to its bioactivity .

Preparation Methods

Natural Extraction and Isolation of Praeruptorin B

Solvent Extraction and Optimization

This compound is primarily isolated from the roots of Peucedanum praeruptorum using ethanol-based extraction. A standardized protocol involves suspending powdered plant material in 70% ethanol (1:10 w/v) with sonication at room temperature for 45 minutes . This method achieves a recovery rate of 95.3–103.4% for praeruptorins, with yields influenced by solvent polarity and extraction duration. Ethanol concentrations below 50% reduce extraction efficiency due to insufficient solubility of coumarin derivatives, while concentrations above 80% increase co-extraction of undesired lipophilic compounds .

Table 1: Optimization of Solvent Extraction Parameters

| Parameter | Optimal Range | Yield of this compound |

|---|---|---|

| Ethanol Concentration | 70–75% (v/v) | 0.038–0.274% |

| Solid-to-Solvent Ratio | 1:10–1:15 (w/v) | Maximal recovery |

| Sonication Time | 45–60 minutes | 95.3% recovery |

Chromatographic Purification

Following extraction, crude praeruptorin mixtures are purified using reverse-phase HPLC or micellar electrokinetic chromatography (MEKC). MEKC with 20 mM borate buffer containing 40 mM sodium cholate, 22 mM SDS, and 25% acetonitrile (pH 10.0) achieves baseline separation of this compound from analogs A and C within 16 minutes . This method offers a linear detection range of 1.50–2.50 µg/mL and limits of detection (LOD) as low as 0.50 µg/mL .

Synthetic Approaches to this compound

Challenges in Chemical Synthesis

Despite its structural similarity to praeruptorin E, the asymmetric synthesis of this compound remains underdeveloped due to stereochemical complexity and regioselectivity challenges . Key hurdles include:

-

Enantioselectivity : The C-3 and C-4 chiral centers require precise control to avoid racemization.

-

Chemoselectivity : Differentiation between reactive sites on the coumarin core during acylation or alkylation steps.

-

Z/E Isomerism : Stabilization of the α,β-unsaturated lactone moiety without undesired isomerization .

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC-DAD with a C18 column (4.6 × 250 mm, 5 µm) and gradient elution (0.1% phosphoric acid/acetonitrile) resolves this compound at 48–49 minutes . Validation studies confirm intraday and interday precision with RSD < 2.0%, ensuring reliability for industrial quality control .

Table 2: HPLC Conditions for this compound Analysis

| Parameter | Specification |

|---|---|

| Column | C18 (4.6 × 250 mm) |

| Mobile Phase | 0.1% H₃PO₄/CH₃CN |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 224 nm |

| Retention Time | 48–49 minutes |

Micellar Electrokinetic Chromatography (MEKC)

MEKC outperforms traditional HPLC in resolving this compound from structurally similar analogs. The addition of sodium cholate and SDS micelles enhances selectivity by modulating electrostatic and hydrophobic interactions, achieving a resolution factor (Rₛ) > 1.5 between this compound and C .

Comparative Analysis of Preparation Methods

Yield and Scalability

Natural extraction remains the most scalable method, yielding 0.274% this compound from P. praeruptorum . In contrast, synthetic routes for related coumarins report yields below 5%, underscoring the need for catalytic improvements .

Economic and Environmental Considerations

Ethanol extraction is cost-effective (~$0.50/g) but generates significant solvent waste. Synthetic approaches, though environmentally taxing, may offer long-term sustainability through catalytic recycling and flow chemistry .

Chemical Reactions Analysis

AZD1305 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Metabolic Disease Management

Lipid-Lowering Effects

Research indicates that Praeruptorin B exhibits significant lipid-lowering effects, making it a candidate for managing hyperlipidemia. A study demonstrated that this compound regulates the expression of Sterol Regulatory Element-Binding Proteins (SREBPs), which are crucial in lipid metabolism. In vitro experiments using HepG2 cells showed that treatment with this compound resulted in decreased levels of intracellular lipids and downregulation of SREBP target genes involved in lipid synthesis .

Animal Studies

In high-fat diet (HFD)-fed mice, this compound administration improved glucose intolerance and insulin resistance, indicating its potential to combat obesity-related metabolic disorders. The compound reduced body weight and fat ratio while lowering triglyceride and cholesterol levels in both liver and serum .

Anti-Inflammatory Properties

This compound has been shown to possess anti-inflammatory effects, particularly in the context of chronic inflammation. A study highlighted its ability to inhibit nitric oxide (NO) production in IL-1β-treated hepatocytes, suggesting its utility in reducing inflammation-related damage . The potency of this compound was noted to be higher than that of other related compounds, making it a strong candidate for further research into anti-inflammatory therapies .

Anticancer Potential

Inhibition of Renal Cell Carcinoma (RCC)

Recent findings suggest that this compound can mitigate the metastatic abilities of human renal cell carcinoma (RCC) cells. The compound suppresses the EGFR-MEK-ERK signaling pathway, leading to reduced cellular migration and invasion . This mechanism positions this compound as a potential antimetastatic agent for RCC treatment.

Comprehensive Data Table

The following table summarizes key findings regarding the applications of this compound:

Mechanism of Action

AZD1305 exerts its effects by blocking the human ether-a-go-go-related gene (hERG) potassium channel, which contributes to the formation of potassium ion channel proteins responsible for the conduction of the rapid delayed rectifying potassium current. Blocking this current prolongs action potential duration, increases the refractory period, and delays repolarization of cardiac myocytes in the ventricles and atria. Additionally, AZD1305 acts on voltage-gated sodium channels (Nav1.5) by attenuating the peak and late sodium current, which decreases the slope of depolarization and delays repolarization .

Comparison with Similar Compounds

Key Pharmacological Properties :

- Lipid Metabolism Regulation : Inhibits sterol regulatory element-binding proteins (SREBPs), reducing cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c) while increasing high-density lipoprotein cholesterol (HDL-c) .

- Insulin Sensitivity : Ameliorates insulin resistance in high-fat diet (HFD)-induced obese mice by downregulating SREBP-1c and enhancing glucose uptake pathways .

- Hepatoprotective Effects: Reduces hepatic lipid accumulation and serum alanine aminotransferase (ALT)/aspartate aminotransferase (AST) levels, mitigating fatty liver disease .

- Anticancer Activity: Suppresses renal carcinoma metastasis by targeting cathepsin C (CTSC) and cathepsin V (CTSV) expression .

Praeruptorin B belongs to a family of angular pyranocoumarins, including praeruptorin A, praeruptorin E, and other derivatives. Below is a detailed comparison:

Table 1: Structural and Compositional Differences

Table 2: Pharmacological and Mechanistic Comparison

Key Research Findings :

Mechanistic Superiority of this compound: Unlike praeruptorin A (which acts via calcium antagonism), this compound uniquely inhibits SREBP processing through the PI3K/Akt/mTOR pathway, reducing both precursor and mature SREBP-1/2 proteins . In HFD-fed mice, this compound (50 mg/kg) matched lovastatin in lipid-lowering efficacy but outperformed it in improving insulin sensitivity (↓ fasting insulin by 30% vs.

Stability and Bioavailability :

- This compound’s three ester bonds make it prone to hydrolysis in aqueous systems, suggesting its metabolites (e.g., cis-khellactone) may contribute to in vivo effects .

- In contrast, praeruptorin A is more stable but less potent in SREBP inhibition .

Tissue-Specific Effects :

- In adipose tissue, this compound upregulates UCP-1 (thermogenesis) and LPL (lipolysis), whereas praeruptorin E primarily modulates antioxidant pathways .

Clinical Potential: this compound’s dual action on lipid metabolism and insulin resistance positions it as a multitarget lead compound for metabolic syndrome, unlike praeruptorin A, which is prioritized for cardiovascular applications .

Critical Analysis of Contradictions and Limitations

- Degradation vs. Activity : suggests this compound’s metabolites may drive its bioactivity, conflicting with in vitro studies attributing effects to the parent compound .

- Species Variability : Most data derive from murine models; human metabolic studies are absent .

- Stereochemical Specificity : The (+)-enantiomer of this compound is predominant in P. praeruptorum, but racemic mixtures are often used in studies, complicating efficacy assessments .

Biological Activity

Praeruptorin B, a coumarin compound derived from the roots of Peucedanum praeruptorum, exhibits a range of biological activities that make it a subject of interest in pharmacological research. This article summarizes the key findings regarding its biological activity, focusing on its effects on lipid metabolism, cancer cell migration and invasion, and potential therapeutic applications.

1. Lipid Metabolism Regulation

Mechanism of Action:

this compound has been identified as a novel inhibitor of sterol regulatory element-binding proteins (SREBPs), which are crucial regulators of lipid homeostasis. Research indicates that this compound effectively reduces lipid accumulation in HepG2 cells and in high-fat diet (HFD)-induced obese mice by downregulating SREBP expression through the PI3K/Akt/mTOR signaling pathway. Specifically, it suppresses the expression of SREBPs and their target genes, leading to improved lipid profiles and insulin sensitivity in treated subjects.

Key Findings:

- In Vitro Studies: HepG2 cells treated with this compound showed significant reductions in triglyceride levels and SREBP expression. The compound inhibited both precursor and mature forms of SREBP proteins, confirming its role in lipid metabolism regulation .

- In Vivo Studies: In HFD-fed mice, this compound treatment resulted in decreased lipid deposition and ameliorated hyperlipidemia and insulin resistance .

2. Antitumor Activity

Renal Cell Carcinoma (RCC):

Recent studies have demonstrated that this compound exhibits potent antitumor properties, particularly against renal cell carcinoma (RCC). It significantly inhibits the migration and invasion of RCC cell lines (786-O and ACHN) by targeting the EGFR-MEK-ERK signaling pathway.

Mechanism:

- Cell Viability: At concentrations below 30 μM, this compound does not affect the viability of RCC cells but markedly reduces their migratory and invasive capabilities.

- Protein Expression: Treatment with this compound led to downregulation of cathepsin C (CTSC) and cathepsin V (CTSV), which are associated with tumor metastasis .

Quantitative Data:

The effects of this compound on RCC cells were quantitatively assessed:

- Migration reduction: 42% to 79% in 786-O cells; 60% to 82% in ACHN cells at doses of 20-30 μM.

- Invasion inhibition: 58% to 80% in 786-O; 62% to 86% in ACHN cells at similar doses .

3. Summary Table of Biological Activities

4. Case Studies

Case Study: Hyperlipidemia Treatment

In a controlled study involving HFD-induced obese mice, this compound was administered over several weeks. Results showed a significant decrease in body weight gain and serum lipid levels compared to untreated controls. This suggests its potential as a therapeutic agent for managing hyperlipidemia-related conditions .

Case Study: Renal Cell Carcinoma

In vitro experiments with RCC cell lines demonstrated that this compound not only inhibited cell migration but also altered the expression profiles of proteins involved in metastatic processes. The findings indicate its promise as an antimetastatic agent for RCC treatment .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity and identity of Praeruptorin B in research settings?

this compound's purity and identity can be confirmed using HPLC-DAD or HPLC-ELSD for quantification, coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural elucidation . For complex matrices (e.g., herbal extracts), simultaneous quantification with other coumarins (e.g., Praeruptorin A) is achievable using validated HPLC protocols with diode array detection .

Q. What are the optimal storage conditions to ensure this compound stability in laboratory settings?

this compound should be stored in light-protected containers at 2–8°C (short-term) or –20°C/–80°C (long-term). Solvent-based stock solutions (e.g., DMSO) should be aliquoted to avoid freeze-thaw cycles, as ester bonds in its structure may degrade in aqueous environments .

Q. How should researchers handle this compound to ensure safety during experiments?

While this compound is classified as low hazard (NFPA/HMIS ratings: 0/0/0), standard laboratory precautions apply: use gloves, avoid inhalation/ingestion, and work in a ventilated hood. Mechanical collection is advised for spills to prevent environmental contamination .

Advanced Research Questions

Q. What experimental designs are effective for studying this compound's inhibition of SREBP activity in vitro?

- Luciferase reporter assays (e.g., SRE-luciferase constructs) quantify dose-dependent inhibition of SREBP transcriptional activity .

- Western blotting distinguishes precursor (inactive) and mature (active) SREBP forms. This compound uniquely reduces both forms, unlike 25-HC, which increases precursors while decreasing mature SREBPs .

- qPCR validates downstream effects on lipid synthesis genes (e.g., FASN, HMGCR) .

Q. How can in vivo models elucidate this compound's anti-hyperlipidemic and insulin-sensitizing effects?

- High-fat diet (HFD)-induced obese mice are ideal for mimicking metabolic syndrome. Key endpoints include:

- Body composition : Fat/lean mass ratio via DEXA or MRI.

- Serum biomarkers : Total cholesterol (TC), triglycerides (TG), LDL/HDL levels .

- Tissue analysis : Hepatic lipid deposition (Nile Red staining), insulin sensitivity (glucose tolerance tests) .

Q. How should researchers address this compound's instability in aqueous systems during pharmacokinetic studies?

- Metabolite profiling : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed esters).

- Stability assays : Compare activity of this compound and its metabolites in SREBP inhibition assays .

- Prodrug strategies : Modify ester groups to enhance stability while retaining activity .

Q. What methodologies resolve contradictions in this compound's mechanism compared to other SREBP inhibitors?

- Comparative pathway analysis : Co-treat cells with this compound and 25-HC, then assess PI3K/Akt/mTOR signaling via phospho-specific antibodies. This compound suppresses insulin-induced Akt/mTOR activation, unlike 25-HC .

- Transcriptional vs. post-translational effects : Use cycloheximide chase assays to determine if this compound accelerates SREBP degradation or inhibits transcription .

Q. How does this compound's inhibition of UDP-glucuronosyltransferases (UGTs) impact drug interaction studies?

- UGT activity assays : Screen for inhibition of isoforms like UGT1A9 using probe substrates (e.g., 4-methylumbelliferone).

- Drug co-administration : In models of metabolic diseases, monitor pharmacokinetics of co-administered drugs metabolized by UGTs (e.g., statins) .

Q. Methodological Considerations for Data Interpretation

Q. How to optimize HPLC conditions for quantifying this compound in complex biological matrices?

- Column selection : C18 columns with 5 µm particle size.

- Mobile phase : Acetonitrile/water gradients (e.g., 40–70% acetonitrile over 20 min) improve resolution from co-eluting compounds .

- Validation parameters : Include linearity (1–100 µg/mL), LOD/LOQ, and recovery rates (>90%) per ICH guidelines .

Q. What strategies distinguish this compound from structurally similar coumarins in natural product extracts?

Properties

CAS No. |

73069-28-0 |

|---|---|

Molecular Formula |

C24H26O7 |

Molecular Weight |

426.5 g/mol |

IUPAC Name |

[8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8- |

InChI Key |

PNTWXEIQXBRCPS-PVRNWPCDSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)/C(=C\C)/C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C |

Synonyms |

(2Z,2’Z)-2-Methyl-2-Butenoic Acid (9S,10S)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b’]dipyran-9,10-diyl Ester; 2-Methyl-2-butenoic Acid [9S-[9α(Z),10α(Z)]]-9,10-Dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b’]dipyran-9,10-diyl Ester |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.